molecular formula C24H27N3O5 B2965752 2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638139-30-7

2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2965752
M. Wt: 437.496
InChI Key: FKCFWYNHXGOBNA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), an ethoxy group (-OCH2CH3), a methoxy group (-OCH3), a methyl group (-CH3), a tetrahydrofuran ring (a five-membered ring containing oxygen), a pyran ring (a six-membered ring containing oxygen), and a pyridine ring (a six-membered ring containing nitrogen). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or forming a new ring structure. Without specific information, it’s difficult to propose a detailed synthesis route. However, common methods for forming these types of structures include condensation reactions, ring-closing reactions, and nucleophilic substitutions.



Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple ring structures and functional groups. These groups will have an impact on the overall shape and properties of the molecule, including its polarity, reactivity, and interactions with other molecules.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact reactions this compound might undergo. However, the amino group could act as a base or nucleophile, the ethoxy and methoxy groups could be involved in ether cleavage reactions, and the various ring structures could participate in electrophilic aromatic substitution reactions or other ring-opening or ring-closing reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups and ring structures could impact its solubility, melting point, boiling point, and other physical properties.


Scientific Research Applications

Crystal Structure Analysis

  • Structural Analysis : The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7, 9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile, has been determined using single crystal X-ray diffraction data. This study contributes to the understanding of the structural characteristics of similar compounds (J. Ganapathy et al., 2015).

Synthesis and Characterization

  • One-Pot Synthesis : A related compound, 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, was prepared as part of a one-pot three-component synthesis, highlighting the potential for efficient and versatile synthetic routes for such compounds (H. Goudarziafshar et al., 2021).
  • Device Characterization : Pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups have been synthesized and used in the fabrication of devices, showing potential applications in electronics (E. El-Menyawy et al., 2019).

Catalysis and Corrosion Inhibition

  • Catalysis in Synthesis : The compound has potential applications in catalysis, as indicated by the use of similar compounds in the synthesis of 1-(α-Aminoalkyl)-2-Naphthols (A. Dandia et al., 2013).
  • Corrosion Inhibition : Pyrazolo[3,4-b]pyridine derivatives, closely related to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments (Sudheer & M. Quraishi, 2015).

Antimicrobial Activity

  • Antimicrobial Properties : A structurally similar compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, demonstrated promising antimicrobial activities, suggesting potential applications of related compounds in this field (R. M. Okasha et al., 2022).

Safety And Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. For example, if this compound shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, studying its pharmacokinetics, or conducting clinical trials.


properties

IUPAC Name

2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-4-30-18-8-7-15(11-19(18)29-3)21-17(12-25)23(26)32-20-10-14(2)27(24(28)22(20)21)13-16-6-5-9-31-16/h7-8,10-11,16,21H,4-6,9,13,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCFWYNHXGOBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4CCCO4)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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